molecular formula C18H19N3S B2577723 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea CAS No. 431066-73-8

1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea

Cat. No.: B2577723
CAS No.: 431066-73-8
M. Wt: 309.43
InChI Key: FMAVMFNNPQZHFD-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that combines an indole moiety with a thiourea group, making it a subject of interest in various scientific research fields.

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea has several scientific research applications, including:

Future Directions

The future research directions could involve exploring the biological activity of “1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea” and its potential applications in medicinal chemistry. Given the biological significance of indole derivatives, this compound could be a promising candidate for further study .

Preparation Methods

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea can be achieved through a multi-step process. One common method involves the reaction of tryptamine with 2-methylphenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets in the body. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea can be compared with other indole derivatives and thiourea compounds. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-6-2-4-8-16(13)21-18(22)19-11-10-14-12-20-17-9-5-3-7-15(14)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAVMFNNPQZHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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